phenyl 3-cyclopropyl-1-phenyl-1H-pyrazol-5-ylcarbamate
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Overview
Description
Phenyl 3-cyclopropyl-1-phenyl-1H-pyrazol-5-ylcarbamate is a chemical compound with the molecular formula C19H17N3O2 and a molecular weight of 319.36 g/mol . This compound is characterized by a pyrazole ring substituted with phenyl and cyclopropyl groups, and a carbamate functional group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 3-cyclopropyl-1-phenyl-1H-pyrazol-5-ylcarbamate typically involves the cyclization of appropriate precursors. . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-cyclopropyl-1-phenyl-1H-pyrazol-5-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Phenyl 3-cyclopropyl-1-phenyl-1H-pyrazol-5-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of phenyl 3-cyclopropyl-1-phenyl-1H-pyrazol-5-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1,3,5-Trisubstituted-1H-pyrazoles: These compounds have additional substituents on the pyrazole ring and exhibit different chemical properties.
Uniqueness
Phenyl 3-cyclopropyl-1-phenyl-1H-pyrazol-5-ylcarbamate is unique due to the presence of both phenyl and cyclopropyl groups on the pyrazole ring, as well as the carbamate functional group
Properties
Molecular Formula |
C19H17N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
phenyl N-(5-cyclopropyl-2-phenylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C19H17N3O2/c23-19(24-16-9-5-2-6-10-16)20-18-13-17(14-11-12-14)21-22(18)15-7-3-1-4-8-15/h1-10,13-14H,11-12H2,(H,20,23) |
InChI Key |
RPUCCPYQAJCCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C(=C2)NC(=O)OC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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